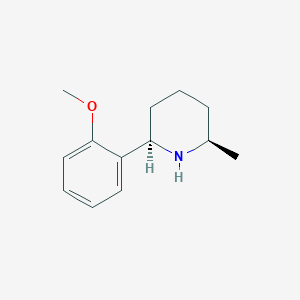
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine
Overview
Description
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders.
Mechanism Of Action
The exact mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in regulating mood, emotion, and behavior. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine also acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical And Physiological Effects
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has also been found to reduce the levels of inflammatory cytokines in the brain, which are known to play a role in the development of neurological disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine for lab experiments is its high selectivity and potency for the target receptors. This makes it an ideal compound for studying the effects of neurotransmitter modulation on behavior and cognition. However, one of the limitations of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine on the brain and behavior are not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine. One area of interest is the development of more efficient synthesis methods for (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine and its analogs. Another area of research is the optimization of the pharmacokinetic properties of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the long-term effects of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine on the brain and behavior, and to explore its potential as a treatment for various neurological and psychiatric disorders.
Scientific Research Applications
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the most promising applications of (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine include the treatment of depression, anxiety, and addiction. In preclinical studies, (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has shown significant antidepressant and anxiolytic effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. (2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine has also been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance abuse disorders.
properties
IUPAC Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-12(14-10)11-7-3-4-9-13(11)15-2/h3-4,7,9-10,12,14H,5-6,8H2,1-2H3/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHJTVXQVSRDOF-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




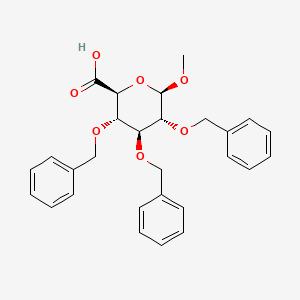
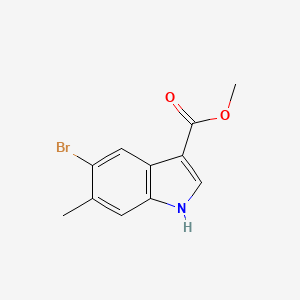
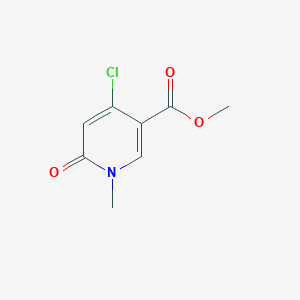
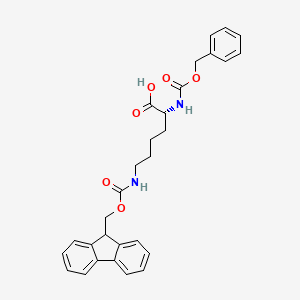

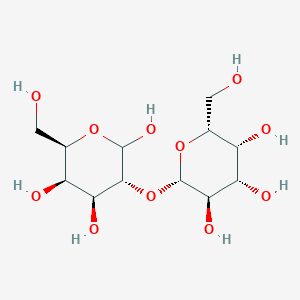
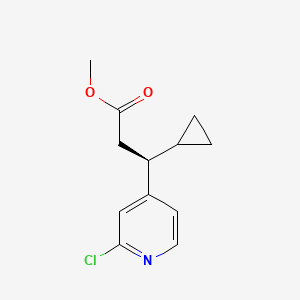


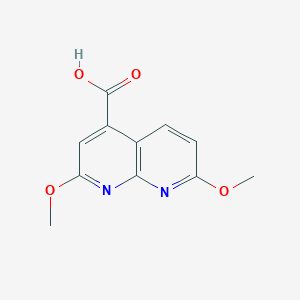

![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)